6-Amidino-2-naphthol hydrochloride

Vue d'ensemble

Description

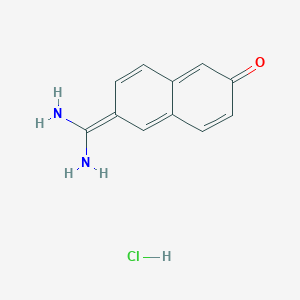

6-Amidino-2-naphthol hydrochloride is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol . It is a hydrochloride salt preparation of 6-Amidino-2-naphthol, a major metabolite of the serine-protease inhibitor Nafamostat mesylate . This compound is known for its potent inhibitory effects on serine proteases, including pancreatic trypsin and chymotrypsin .

Méthodes De Préparation

The synthesis of 6-Amidino-2-naphthol hydrochloride involves several steps. One method starts with 6-hydroxy-2-naphthaldehyde as the raw material. Dimethyl sulfoxide is used as the reaction solvent, and hydroxylamine hydrochloride is subjected to an addition-elimination reaction to obtain 6-cyano-2-naphthol. This intermediate undergoes a Pinner reaction in a hydrochloric acid/methanol solution to yield 6-hydroxy-2-naphthalene imino methyl ester hydrochloride. Ammonia gas is then introduced to carry out an aminolysis reaction, resulting in 6-Amidino-2-naphthol . This compound is then converted into its hydrochloride salt form .

Analyse Des Réactions Chimiques

6-Amidino-2-naphthol hydrochloride undergoes various chemical reactions, including:

Applications De Recherche Scientifique

6-Amidino-2-naphthol hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Industry: It is used in the production of Nafamostat mesylate and other related compounds.

Mécanisme D'action

The mechanism of action of 6-Amidino-2-naphthol hydrochloride involves its inhibitory effects on serine proteases. It binds to the active site of these enzymes, preventing their catalytic activity. This inhibition is achieved through the formation of a covalent bond with the serine residue in the enzyme’s active site . This compound also displays anticomplement activity by inhibiting the activity of C3b inactivation .

Comparaison Avec Des Composés Similaires

6-Amidino-2-naphthol hydrochloride is unique due to its specific inhibitory effects on serine proteases. Similar compounds include:

Nafamostat mesylate: A broad-spectrum serine protease inhibitor used in the treatment of inflammatory-related diseases.

Camostat mesylate: Another serine protease inhibitor used for similar medical applications.

These compounds share similar inhibitory mechanisms but differ in their specific applications and molecular structures.

Activité Biologique

6-Amidino-2-naphthol hydrochloride (6-ANH) is a significant compound in biochemical research, primarily recognized for its role as a metabolite of the serine protease inhibitor Nafamostat Mesylate. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C₁₁H₁₁ClN₂O

- Molecular Weight : 222.67 g/mol

- Appearance : White to off-white solid

- Melting Point : 230-233 °C

This compound primarily exhibits its biological effects through the inhibition of serine proteases. The compound targets several key enzymes, including:

- Thrombin

- Factor Xa

- Factor XIIa

Mode of Action

The inhibition occurs via the formation of a covalent bond with serine residues at the active sites of these enzymes, effectively blocking substrate access and halting enzymatic activity. This mechanism has implications for various cellular processes, particularly in coagulation and inflammation pathways.

Biochemical Pathways Affected

The primary biochemical pathways influenced by 6-ANH include:

- Potassium Regulation : Inhibition of potassium influx in erythrocytes through Na-K ATPase dependent pathways, which can impact cellular homeostasis and function.

- Protease Activity Modulation : The compound has been shown to significantly reduce tryptic activity in cellular models, suggesting its role in modulating proteolytic processes within the body .

Inhibition Studies

A series of studies have quantified the inhibitory effects of 6-amidino-2-naphthol on various proteases:

| Protease | IC50 (μM) | Comments |

|---|---|---|

| Matriptase | 0.036 | Strong inhibition observed |

| β-Tryptase | 0.044 | Significant inhibition noted |

| Prostasin | ND | Insufficient data for inhibition measurement |

These findings indicate that 6-ANH exhibits potent inhibitory effects on serine proteases, with implications for therapeutic applications in diseases involving dysregulated proteolysis .

Case Studies

- Nafamostat Mesylate Metabolism : Research has highlighted that 6-amidino-2-naphthol is a major metabolite of Nafamostat Mesylate, which is used clinically to prevent excessive blood loss during surgical procedures. Understanding the metabolism and action of this compound is crucial for evaluating the efficacy and safety profiles of Nafamostat.

- Inflammatory Response Modulation : In vitro studies have demonstrated that 6-ANH can modulate inflammatory responses by inhibiting serine proteases involved in these pathways. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Applications in Scientific Research

This compound has diverse applications across various fields:

- Biochemistry : Utilized as a reagent for peptide fragmentation and protein interaction studies.

- Pharmacology : Investigated for its potential in treating conditions related to coagulation disorders and inflammatory diseases.

- Chemical Synthesis : Acts as an intermediate in the synthesis of pharmaceuticals, notably those targeting serine proteases.

Propriétés

IUPAC Name |

6-hydroxynaphthalene-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.ClH/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9;/h1-6,14H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWZRPUJAXDYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496244 | |

| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66217-10-5 | |

| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.